molecular formula C21H17ClN4O2S2 B2804806 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901259-01-6

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2804806
CAS No.: 901259-01-6
M. Wt: 456.96
InChI Key: PUEGILBUCSDHFF-UHFFFAOYSA-N
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Description

2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: Starting with the appropriate substituted benzaldehyde and aniline derivatives, the imidazole ring can be formed through a condensation reaction.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate can be reacted with a thiazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could occur at the imidazole or thiazole rings.

    Substitution: Various substitution reactions can take place, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced imidazole or thiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, imidazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, compounds like this are explored for their potential as therapeutic agents, particularly in the treatment of infections or cancer.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in cell division or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
  • 2-((5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-CHLOROPHENYL)-2-(3-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-methoxyphenyl group, for example, might enhance its interaction with certain biological targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-28-16-4-2-3-14(11-16)19-25-18(13-5-7-15(22)8-6-13)20(26-19)30-12-17(27)24-21-23-9-10-29-21/h2-11H,12H2,1H3,(H,25,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEGILBUCSDHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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